molecular formula C20H26N2 B6125618 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine

1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine

Cat. No.: B6125618
M. Wt: 294.4 g/mol
InChI Key: XAZPHVWPNBGRDI-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of two aromatic rings, one with two methyl groups at the 2 and 3 positions, and the other with a methyl group at the 4 position, connected through a piperazine ring.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-16-7-9-19(10-8-16)15-21-11-13-22(14-12-21)20-6-4-5-17(2)18(20)3/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZPHVWPNBGRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine typically involves the reaction of 2,3-dimethylphenylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, large-scale purification methods such as distillation or crystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenated solvents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced aromatic rings, amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to a change in the activity of the target molecule. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)piperazine: Lacks the 4-methylbenzyl group, which may result in different biological activity and chemical properties.

    4-(4-methylbenzyl)piperazine: Lacks the 2,3-dimethylphenyl group, which may affect its binding affinity and specificity for certain targets.

Uniqueness

1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine is unique due to the presence of both the 2,3-dimethylphenyl and 4-methylbenzyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups may enhance its binding affinity for certain receptors or enzymes, making it a valuable compound for research and development in various fields.

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